1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-((4-methylpiperidino)methyl)-, hydrochloride
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Overview
Description
1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-((4-methylpiperidino)methyl)-, hydrochloride is a synthetic organic compound It belongs to the class of benzoxepines, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-((4-methylpiperidino)methyl)-, hydrochloride typically involves the following steps:
Formation of the Benzoxepin Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methyl Group: Methylation reactions using methylating agents such as methyl iodide.
Attachment of the Piperidino Group: This step involves nucleophilic substitution reactions where the piperidino group is introduced.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-((4-methylpiperidino)methyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Industry: Potential use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-((4-methylpiperidino)methyl)-, hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Benzoxepin Derivatives: Compounds with similar benzoxepin core structures.
Piperidine Derivatives: Compounds containing the piperidine moiety.
Uniqueness
1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-((4-methylpiperidino)methyl)-, hydrochloride is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
96401-71-7 |
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Molecular Formula |
C18H26ClNO2 |
Molecular Weight |
323.9 g/mol |
IUPAC Name |
7-methyl-4-[(4-methylpiperidin-1-ium-1-yl)methyl]-3,4-dihydro-2H-1-benzoxepin-5-one;chloride |
InChI |
InChI=1S/C18H25NO2.ClH/c1-13-5-8-19(9-6-13)12-15-7-10-21-17-4-3-14(2)11-16(17)18(15)20;/h3-4,11,13,15H,5-10,12H2,1-2H3;1H |
InChI Key |
LTIWXPRHTRKWDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC[NH+](CC1)CC2CCOC3=C(C2=O)C=C(C=C3)C.[Cl-] |
Origin of Product |
United States |
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